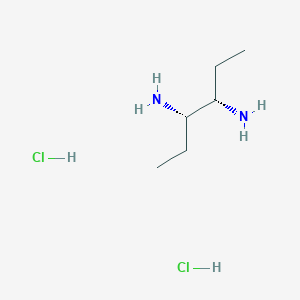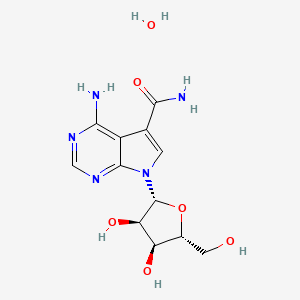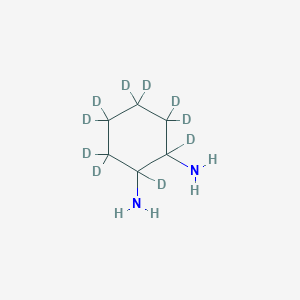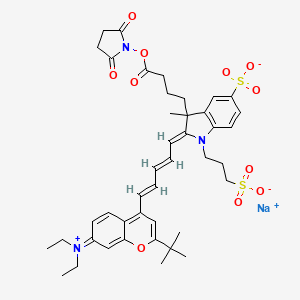
Fluorescent red 731 reactive
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorescent red 731 reactive is a novel fluorescent label designed for the near-infrared region. It is particularly useful in applications where sample autofluorescence is a concern or where deep tissue penetration is required. This compound exhibits strong fluorescence with a molar absorbance of 225,000 l·mol⁻¹·cm⁻¹ in ethanol, an absorption maximum at 736 nm, and an emission maximum at 759 nm .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of fluorescent red 731 reactive involves the synthesis of its NHS-ester form. The process typically includes dissolving 1 mg of the label in 50 µl of absolute, amine-free dimethylformamide (DMF) to prepare a stock solution. The desired protein is then dissolved in bicarbonate buffer (pH 9.0, 50 mM), and the label stock solution is added dropwise under stirring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of the NHS-ester form, followed by purification and quality control to ensure the compound’s reactivity and fluorescence properties are maintained .
Analyse Des Réactions Chimiques
Types of Reactions: Fluorescent red 731 reactive primarily undergoes substitution reactions, particularly with amine groups in proteins and other biomolecules. The NHS-ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions:
Reagents: NHS-ester form of this compound, dimethylformamide (DMF), bicarbonate buffer (pH 9.0, 50 mM).
Conditions: Room temperature, typically for one hour.
Major Products: The major product formed from these reactions is the protein or biomolecule conjugated with this compound, which exhibits strong fluorescence properties .
Applications De Recherche Scientifique
Fluorescent red 731 reactive has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting specific chemical reactions and interactions.
Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for imaging and tracking within cells and tissues.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and probes for various industrial applications
Mécanisme D'action
The mechanism of action of fluorescent red 731 reactive involves its ability to form stable amide bonds with primary amines in proteins and other biomolecules. This reaction is facilitated by the NHS-ester group, which is highly reactive towards amines. Once conjugated, the compound exhibits strong fluorescence, allowing for easy detection and imaging .
Comparaison Avec Des Composés Similaires
Fluorescein isothiocyanate (FITC): A widely used fluorescent dye with absorption and emission maxima in the visible range.
Rhodamine B: Another common fluorescent dye with strong fluorescence properties.
Uniqueness: this compound is unique due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced autofluorescence compared to other dyes like fluorescein isothiocyanate and rhodamine B .
Propriétés
Formule moléculaire |
C42H50N3NaO11S2 |
|---|---|
Poids moléculaire |
860.0 g/mol |
Nom IUPAC |
sodium;(2Z)-2-[(2E,4E)-5-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)penta-2,4-dienylidene]-3-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C42H51N3O11S2.Na/c1-7-43(8-2)30-17-19-32-29(26-37(41(3,4)5)55-35(32)27-30)14-10-9-11-15-36-42(6,23-12-16-40(48)56-45-38(46)21-22-39(45)47)33-28-31(58(52,53)54)18-20-34(33)44(36)24-13-25-57(49,50)51;/h9-11,14-15,17-20,26-28H,7-8,12-13,16,21-25H2,1-6H3,(H-,49,50,51,52,53,54);/q;+1/p-1 |
Clé InChI |
IIZDVYZSEGBVAF-UHFFFAOYSA-M |
SMILES isomérique |
CC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCC(=O)ON5C(=O)CCC5=O)CC.[Na+] |
SMILES canonique |
CC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCC(=O)ON5C(=O)CCC5=O)CC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B12056545.png)




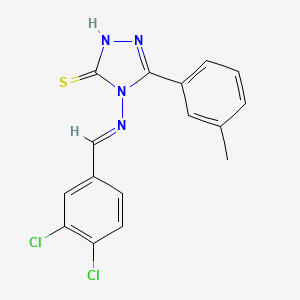
![3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;hydrate;hydrochloride](/img/structure/B12056590.png)
